



Application Notes and Protocols for HCAR2 Agonist Cell Culture Treatment

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Compound of Interest		
Compound Name:	HCAR2 agonist 1	
Cat. No.:	B15605256	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A or the niacin receptor 1, is a G protein-coupled receptor (GPCR) that plays a crucial role in metabolic and immune regulation. [1][2][3][4] It is activated by endogenous ligands such as the ketone body β -hydroxybutyrate (β -OHB) and butyrate, as well as by pharmacological agents like niacin (nicotinic acid) and its derivatives. [1][5] Activation of HCAR2 is a promising therapeutic strategy for a variety of conditions, including dyslipidemia, inflammatory diseases, and neurodegenerative disorders such as multiple sclerosis and Parkinson's disease. [3][6][7][8]

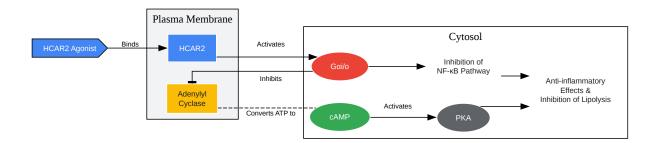
These application notes provide detailed protocols and treatment conditions for studying HCAR2 agonists in a cell culture setting. The information presented here is intended to guide researchers in designing and executing experiments to investigate the cellular effects of HCAR2 activation.

HCAR2 Signaling Pathways

HCAR2 primarily couples to the Gαi/o family of G proteins.[2][3] Upon agonist binding, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][8] This reduction in cAMP can modulate the activity of downstream effectors like Protein Kinase A (PKA), thereby influencing various cellular processes, including lipolysis and inflammation.[6] In addition to the Gαi pathway, HCAR2 activation can also trigger β-



arrestin signaling, which may be associated with certain side effects like the flushing observed with niacin treatment.[7][9] The activation of HCAR2 has been shown to suppress inflammatory responses by inhibiting the NF-kB signaling pathway.[6]



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Figure 1: HCAR2 Signaling Pathway

Data Presentation: HCAR2 Agonist Activity

The following table summarizes the potency of various HCAR2 agonists, presented as EC50 values, which represent the concentration of an agonist that gives half-maximal response.

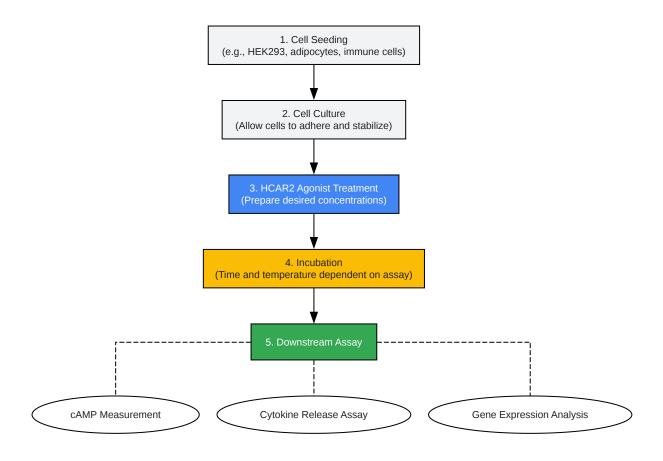


Agonist	EC50 (μM)	Cell Line/System	Notes	Reference
Niacin	0.06 - 0.25	Varies	A well-known agonist, but also associated with flushing side effects.	[2][3]
Acipimox	2.6 - 6	Varies	A derivative of niacin.	[2][3]
MK-6892	0.016	Varies	A highly potent and selective HCAR2 agonist.	[2][3]
SCH900271	0.002	Varies	Reported as one of the most potent HCAR2 agonists.	[10]
β- hydroxybutyrate (BHBA)	>1000 (1 mmol/L used)	Bovine Leukocytes	Endogenous ligand.	[11]

Experimental Protocols

A general workflow for treating cell cultures with an HCAR2 agonist involves cell seeding, agonist treatment, incubation, and subsequent analysis of the desired cellular response.





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